2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQFHMQHBMFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672136 | |
| Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-69-2 | |
| Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6H,7H-thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine typically involves the chlorination of 6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the chlorination reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-chloro-6,7-dihydrothieno[3,2-D]pyrimidine can be formed.
Oxidation Products: Compounds like this compound-5-oxide.
Reduction Products: Derivatives like this compound-5-ol.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is in the development of antiviral drugs, particularly against HIV-1. Research has shown that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in the treatment of HIV due to their ability to inhibit viral replication even in strains resistant to first-generation NNRTIs.
- Case Study: Novel Dihydrofuro[3,4-d]pyrimidine Derivatives
A study identified several diarylpyrimidine derivatives that exhibited significant potency against various HIV-1 strains. The derivatives showed EC50 values ranging from 0.9 to 8.4 nM, indicating their effectiveness compared to existing treatments like etravirine. The structural modifications involving the thiophene[3,2-D]pyrimidine framework were instrumental in enhancing antiviral activity and overcoming drug resistance .
Treatment of Inflammatory Diseases
The compound has also been investigated for its potential in treating inflammatory diseases. Patents have been filed for formulations that utilize 6,7-dihydrothieno[3,2-D]pyrimidine as a therapeutic agent for conditions characterized by inflammation . The pharmacological properties attributed to this compound suggest it could modulate immune responses effectively.
Summary of Findings
The applications of this compound span across antiviral drug development and potential treatments for inflammatory diseases. Its structural versatility allows for extensive modifications that enhance its pharmacological profile.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
- CAS No.: 74901-69-2
- Molecular Formula : C₆H₄Cl₂N₂S
- Molecular Weight : 207.08 g/mol .
Structural Features: This bicyclic heteroaromatic compound consists of a thiophene ring fused with a dihydropyrimidine ring, substituted with two chlorine atoms at positions 2 and 2. The dihydrothieno moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated analogs .
Physical Properties :
- Purity : ≥95–98% (commercial grades) .
- Storage : Stable under ambient conditions but sensitive to moisture and oxidizing agents .
Structural Analogues with Alkyl Substituents
2,4-Dichloro-6,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidine CAS No.: Not explicitly provided. Safety: Requires stringent handling (e.g., P210 precaution for flammability) due to increased hydrophobicity .
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine CAS No.: 35265-83-9 Molecular Weight: 219.09 g/mol Key Difference: A fully unsaturated thienopyrimidine core with a methyl group at position 5. The lack of dihydro saturation increases aromaticity, altering electronic properties for applications in agrochemicals .
Electron-Withdrawing Group (EWG) Substitutions
2,4-Dichloro-5-trifluoromethylpyrimidine CAS No.: 3932-97-6 Key Difference: A trifluoromethyl (-CF₃) group at position 5 enhances electrophilicity, accelerating SNAr reactions. Widely used in fluorinated drug candidates .
This compound 5,5-dioxide CAS No.: 1698853-34-7 Molecular Weight: 239.08 g/mol Key Difference: Oxidation of the thiophene sulfur to sulfone increases polarity and electron deficiency, improving solubility but reducing nucleophilic substitution rates .
Commercial Availability and Pricing
Biological Activity
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine (CAS No. 74901-69-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : CHClNS
- Molecular Weight : 207.08 g/mol
- Structure : The compound features a thieno-pyrimidine core with two chlorine substituents at positions 2 and 4.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thieno-pyrimidines have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds derived from this compound exhibited significant potency against VEGFR-2, with some compounds being up to 100 times more effective than the standard drug semaxanib in preclinical models of melanoma .
The anticancer activity is believed to stem from the inhibition of multiple receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. In mouse models, treatment with these compounds resulted in reduced tumor growth and angiogenesis, indicating their potential as therapeutic agents in cancer treatment .
Synthesis and Derivatives
The synthesis of this compound involves cyclocondensation reactions that yield various derivatives with modified side chains to enhance biological activity. The structural modifications aim to improve selectivity and potency against specific targets such as VEGFR-2 and other RTKs .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using thiourea derivatives and dichlorinated precursors, followed by chlorination steps. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., POCl₃ for chlorination). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .
- Key Parameters : Yield improvements (40–70%) are achievable by controlling stoichiometric ratios and reflux times. Spectral characterization (¹H/¹³C NMR, LCMS) confirms structural integrity .
Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?
- Methodology :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or LCMS (≥95% purity threshold) .
- Structural Confirmation : ¹H NMR (δ 3.2–4.1 ppm for dihydrothieno protons), ¹³C NMR (δ 150–160 ppm for pyrimidine carbons), and FT-IR (C-Cl stretching at 650–750 cm⁻¹) .
- Validation : Cross-reference data with published spectra in databases like SDBS or NIST .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Preventive Measures :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from ignition sources (P210 precaution) .
- Waste Management : Neutralize acidic/basic residues before disposal; segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can this compound serve as a precursor in designing multi-targeting agents for neurodegenerative diseases?
- Methodology :
- Structural Modification : Introduce substituents (e.g., sulfonyl or amide groups) at the 2- and 4-positions to enhance blood-brain barrier permeability. For example, IWP-2 derivatives (a Wnt/β-catenin inhibitor) share structural motifs with this compound .
- Bioactivity Profiling : Test derivatives against acetylcholinesterase (AChE), β-amyloid aggregation, and metal chelation (e.g., Fe²⁺) using in vitro assays. Compound 8h (IC₅₀ = 900 nM against Aβ40) demonstrates the scaffold’s potential .
Q. What methodologies are employed in molecular docking studies to predict interactions with biological targets?
- Protocol :
- Software : Use Discovery Studio or AutoDock Vina for docking simulations. Prepare protein structures (e.g., AChE PDB:1B41) by removing water molecules and adding polar hydrotons .
- Parameters : Define binding pockets (15 Å radius around active sites), optimize ligand conformations with LibDock, and score interactions (hydrogen bonds, π-π stacking) .
- Validation : Compare docking results with experimental IC₅₀ values and mutagenesis data to refine models .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Troubleshooting :
- Source Identification : Check for impurities (e.g., residual solvents via GC-MS) or stereochemical inconsistencies (e.g., enantiomer-specific activity) .
- Model Variability : Replicate assays in multiple cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
- Case Study : Discrepancies in Aβ aggregation inhibition may arise from fibril morphology differences; use TEM or Thioflavin-T assays to standardize protocols .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
